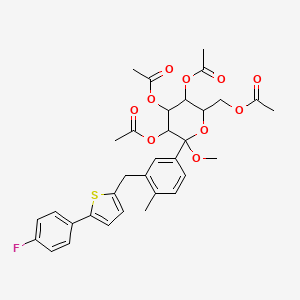
Cagliflozin Impurity 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cagliflozin Impurity 5 is a byproduct or degradation product formed during the synthesis or storage of Cagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug.
準備方法
The preparation of Cagliflozin Impurity 5 involves several synthetic routes and reaction conditions. One common method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in a solvent under inert gas protection. An n-butyllithium solution is then added dropwise at a controlled reaction temperature, followed by the introduction of dry carbon dioxide gas. The reaction mixture is heated to room temperature and allowed to react for two hours. Afterward, a saturated ammonium chloride solution is added, and the mixture is extracted, dried, concentrated, and purified to obtain this compound .
化学反応の分析
Cagliflozin Impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, carbon dioxide, and ammonium chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with n-butyllithium and carbon dioxide can lead to the formation of carboxylated derivatives .
科学的研究の応用
Cagliflozin Impurity 5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical method development and validation. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Cagliflozin by studying its impurities. In the pharmaceutical industry, it is crucial for quality control and ensuring the safety and efficacy of the final drug product .
作用機序
The mechanism of action of Cagliflozin Impurity 5 is closely related to that of Cagliflozin. Cagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This helps lower blood glucose levels in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 co-transporter and associated glucose transport pathways .
類似化合物との比較
Cagliflozin Impurity 5 can be compared with other impurities and degradation products of Cagliflozin, such as Cagliflozin Impurity 7 and Cagliflozin Monohydrate. While all these impurities are formed during the synthesis or storage of Cagliflozin, they differ in their chemical structures and properties. For example, Cagliflozin Monohydrate is a hydrate form of Cagliflozin, whereas this compound is a carboxylated derivative. These differences highlight the uniqueness of this compound in terms of its formation, chemical reactions, and potential impact on the drug’s safety and efficacy .
特性
分子式 |
C33H35FO10S |
|---|---|
分子量 |
642.7 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H35FO10S/c1-18-7-10-25(15-24(18)16-27-13-14-29(45-27)23-8-11-26(34)12-9-23)33(39-6)32(43-22(5)38)31(42-21(4)37)30(41-20(3)36)28(44-33)17-40-19(2)35/h7-15,28,30-32H,16-17H2,1-6H3 |
InChIキー |
ZLVUUHANEBJVJT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
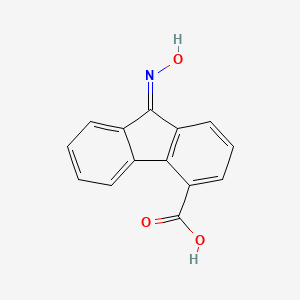
![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
acetic acid](/img/structure/B14121453.png)
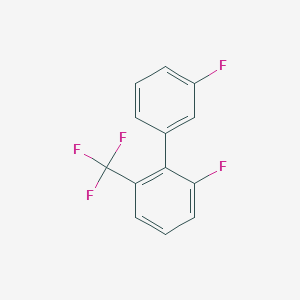
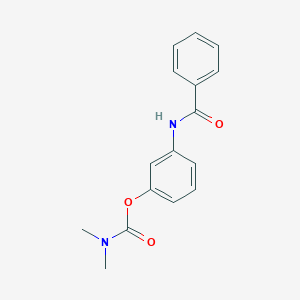
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid](/img/structure/B14121496.png)
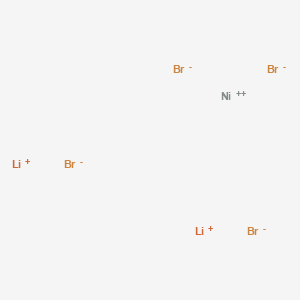
![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)

![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
